molecular formula C20H19Cl2F2N5O3 B605620 Asciminib hydrochloride CAS No. 2119669-71-3

Asciminib hydrochloride

Cat. No.: B605620
CAS No.: 2119669-71-3
M. Wt: 486.3 g/mol
InChI Key: HGCOOPLEWPBLOY-PFEQFJNWSA-N
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Description

Asciminib Hydrochloride, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a protein kinase inhibitor that specifically targets the ABL myristoyl pocket, a novel mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Asciminib Hydrochloride involves several key steps:

    Starting Material: The synthesis begins with 2-chloro-3-acetylpyridine.

    Ketoester Condensation: This step involves the condensation of the starting material to form an intermediate compound.

    N-Alkylation: The intermediate undergoes N-alkylation to introduce the necessary functional groups.

    Chlorination: Chlorination is performed to further modify the intermediate.

    Amidation: The intermediate is then subjected to amidation to form the desired amide.

    Knole Pyrazole Synthesis: Finally, the compound undergoes Knole pyrazole synthesis to yield this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and common reaction conditions, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: Asciminib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Asciminib Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Asciminib Hydrochloride functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It binds to the myristoyl pocket of the BCR-ABL1 protein, inhibiting its activity. This binding prevents the protein from adopting an active conformation, thereby reducing its kinase activity and inhibiting the proliferation of leukemic cells .

Comparison with Similar Compounds

    Imatinib (Gleevec): An ATP-competitive tyrosine kinase inhibitor.

    Dasatinib (Sprycel): Another ATP-competitive inhibitor with a broader spectrum of activity.

    Nilotinib (Tasigna): A selective inhibitor of BCR-ABL1 with higher potency than Imatinib.

    Bosutinib (Bosulif): Targets both ABL and SRC family kinases.

Uniqueness of Asciminib Hydrochloride: this compound is unique due to its allosteric inhibition mechanism, targeting the myristoyl pocket rather than the ATP-binding site. This allows it to overcome resistance mutations that affect ATP-competitive inhibitors, making it a valuable option for patients with resistant forms of chronic myeloid leukemia .

Properties

CAS No.

2119669-71-3

Molecular Formula

C20H19Cl2F2N5O3

Molecular Weight

486.3 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1

InChI Key

HGCOOPLEWPBLOY-PFEQFJNWSA-N

SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asciminib hydrochloride;  ABL001-AAA;  ABL-001;  AB -001;  ABL001;  asciminib; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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